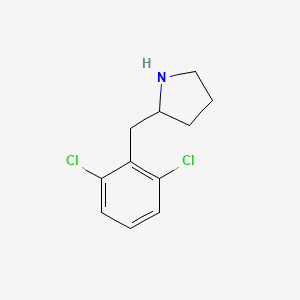

2-(2,6-Dichloro-benzyl)-pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13Cl2N |

|---|---|

Molecular Weight |

230.13 g/mol |

IUPAC Name |

2-[(2,6-dichlorophenyl)methyl]pyrrolidine |

InChI |

InChI=1S/C11H13Cl2N/c12-10-4-1-5-11(13)9(10)7-8-3-2-6-14-8/h1,4-5,8,14H,2-3,6-7H2 |

InChI Key |

URLIRBAPLAPCTE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)CC2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Structural Classes Featuring the 2 2,6 Dichloro Benzyl Pyrrolidine Fragment

While research on the parent 2-(2,6-dichloro-benzyl)-pyrrolidine molecule is not extensively detailed in publicly available literature, its structural fragment is a key component in several classes of biologically active compounds. These are often developed through the substitution or modification of the pyrrolidine (B122466) nitrogen or other positions on the pyrrolidine ring.

One notable class of compounds incorporating this fragment is enzyme inhibitors . For instance, derivatives have been investigated as inhibitors of Met kinase, a receptor tyrosine kinase implicated in cancer. In these compounds, the 2-(2,6-dichlorobenzyl)sulfonylindolin-2-one scaffold serves as the core, with the dichlorobenzyl group playing a crucial role in binding to the enzyme's active site.

Another area where this fragment has been explored is in agents targeting the central nervous system (CNS) . For example, derivatives of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas with 2,6-disubstitution on the phenyl ring, including chloro substitutions, have been shown to possess potent muscle-relaxant properties. nih.gov Although not a direct analogue, this highlights the potential of the 2,6-dichlorophenyl moiety in modulating CNS activity when combined with a pyrrolidine-like structure.

Detailed Research Findings

Specific research on derivatives containing the 2-(2,6-dichloro-benzyl)-pyrrolidine core has yielded promising results in preclinical studies.

In the context of Met kinase inhibition , a series of pyrrole–5-(2,6-dichlorobenzyl)sulfonylindolin-2-ones were designed and synthesized. Several of these compounds demonstrated subnanomolar inhibitory concentrations (IC₅₀) in biochemical assays. One potent compound from this series was found to inhibit Met autophosphorylation and downstream signaling pathways in cancer cell lines.

Furthermore, the 2-(2,6-dichlorophenyl) fragment has been integral to the development of a potent and selective positive allosteric modulator (PAM) of the human dopamine (B1211576) D1 receptor. The compound, LY3154207, which contains a more complex isoquinoline (B145761) system attached to the 2-(2,6-dichlorophenyl)acetyl moiety, has advanced to clinical trials for Lewy body dementia. frontiersin.org This underscores the value of the 2,6-dichlorophenyl group in designing molecules that can modulate the function of key CNS receptors.

Research Gaps and Future Directions

Stereoselective Synthesis Approaches to Pyrrolidine Rings

The pyrrolidine ring is a common scaffold in many biologically active compounds and pharmaceuticals. nih.govmdpi.com Consequently, numerous methods for its stereoselective synthesis have been developed.

Chiral Pool Synthesis Utilizing Pyrrolidine Precursors

Chiral pool synthesis leverages naturally occurring chiral molecules as starting materials to produce enantiomerically pure products. Amino acids, such as proline and glutamic acid, are excellent and readily available precursors for the synthesis of substituted pyrrolidines. nih.govmdpi.com

(S)-Pyroglutamic acid, a derivative of glutamic acid, can be used to synthesize both cis- and trans-2,5-disubstituted pyrrolidines. nih.gov The stereochemical outcome of the reaction can be controlled by the choice of protecting group on the nitrogen atom. For instance, the use of a carbamate (B1207046) protecting group on a pyroglutamic acid-derived hemiaminal favors the formation of the cis-isomer when reacted with an electron-rich aromatic compound under Lewis acidic conditions. nih.gov Conversely, a benzamide (B126) protecting group directs the reaction towards the trans-isomer. nih.gov

Another versatile chiral pool starting material is (R)-phenylglycinol. Condensation with an aromatic aldehyde followed by the addition of a Grignard reagent can lead to the formation of trans-2,5-bis(aryl) pyrrolidines. nih.gov

The following table summarizes the use of chiral pool precursors for the synthesis of substituted pyrrolidines:

Table 1: Chiral Pool Synthesis of Substituted Pyrrolidines| Chiral Precursor | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| (S)-Pyroglutamic acid | Lewis acid, mesitylene, carbamate protecting group | cis-2,5-disubstituted pyrrolidine | nih.gov |

| (S)-Pyroglutamic acid | Lewis acid, mesitylene, benzamide protecting group | trans-2,5-disubstituted pyrrolidine | nih.gov |

| (R)-Phenylglycinol | Aromatic aldehyde, Grignard reagent | trans-2,5-bis(aryl) pyrrolidine | nih.gov |

| D- or L-Alanine | Reduction, protection, cyclization | trans-2,5-dimethylpyrrolidine | nih.gov |

| D-Mannitol | Multi-step synthesis | 2,5-disubstituted pyrrolidines | nih.gov |

| Glycerol | Bistriflate activation, reaction with aminosulfone | cis- and trans-2,5-disubstituted pyrrolidines | nih.gov |

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, enabling the direct formation of chiral pyrrolidines from achiral starting materials. Both metal-based catalysts and organocatalysts have been successfully employed.

Organocatalysis, a field that saw a "gold rush" in the early 2000s, frequently utilizes proline and its derivatives to catalyze asymmetric transformations. mdpi.comnih.gov For example, diarylprolinol silyl (B83357) ethers are effective organocatalysts for the asymmetric functionalization of aldehydes, which can be a key step in the construction of a substituted pyrrolidine. nih.gov Pyrrolidine-based tetrazoles have been used to catalyze direct asymmetric three-component Mannich reactions to produce diamine precursors with high enantioselectivity. rsc.org

Biocatalysis, using enzymes such as transaminases and imine reductases (IREDs), has emerged as a highly efficient and stereoselective method for synthesizing chiral amines. Transaminases can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excesses for both enantiomers. acs.org Similarly, stereocomplementary IREDs have been used to reduce 2-aryl-substituted pyrrolines to the corresponding chiral pyrrolidines with excellent enantioselectivity (>99% ee). nih.gov

The following table provides examples of asymmetric catalytic methods for pyrrolidine synthesis:

Table 2: Asymmetric Catalysis in Pyrrolidine Synthesis| Catalyst Type | Reaction | Key Features | Reference |

|---|---|---|---|

| Diarylprolinol silyl ether | Asymmetric functionalization of aldehydes | Organocatalytic, high enantioselectivity | nih.gov |

| Pyrrolidine-based tetrazole | Asymmetric three-component Mannich reaction | Organocatalytic, synthesis of diamine precursors | rsc.org |

| Transaminase (TA) | Asymmetric synthesis from ω-chloroketones | Biocatalytic, high ee for both enantiomers | acs.org |

| Imine Reductase (IRED) | Reduction of 2-aryl-substituted pyrrolines | Biocatalytic, >99% ee | nih.gov |

| Rhodium(II) complex | Catalytic C-H insertion | Direct difunctionalization of pyrrolidine | acs.org |

Cycloaddition Reactions for Substituted Pyrrolidines

[3+2] Cycloaddition reactions, particularly those involving azomethine ylides, are a highly efficient and atom-economical method for the construction of the pyrrolidine ring. nih.govnih.govacs.orgacs.orgenamine.net These reactions can generate multiple stereocenters in a single step with high stereocontrol.

Azomethine ylides can be generated in situ from various precursors, including α-amino esters or by the thermal or catalytic ring-opening of aziridines. The subsequent reaction with a dipolarophile, such as an alkene, leads to the formation of a substituted pyrrolidine. The stereochemical outcome of the cycloaddition can often be controlled by the geometry of the azomethine ylide and the nature of the catalyst or chiral auxiliary used.

For instance, the use of a chiral N-tert-butanesulfinylimine group as an electron-withdrawing group in a 1-azadiene allows for the highly diastereoselective synthesis of densely substituted pyrrolidines via a 1,3-dipolar cycloaddition with an azomethine ylide. acs.org An iridium-catalyzed reductive approach allows for the generation of both stabilized and unstabilized azomethine ylides from amides and lactams for use in [3+2] cycloadditions. nih.govacs.org

The following table highlights different cycloaddition strategies for pyrrolidine synthesis:

Table 3: Cycloaddition Reactions for Pyrrolidine Synthesis| Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product Features | Reference |

|---|---|---|---|---|

| N-tert-butanesulfinyl imine and glycine (B1666218) α-imino ester | Alkene | Ag2CO3 | Densely substituted pyrrolidines, high diastereoselectivity | acs.org |

| Amide/Lactam | Conjugated alkene | IrCl(CO)(PPh3)2, TMDS | Polysubstituted pyrrolidines | nih.govacs.org |

| Tetrahydroisoquinoline and aldehyde | Olefinic oxindole | - | Spirooxindole-pyrrolidines, high diastereoselectivity | nih.gov |

| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | Vinyl sulfonyl fluoride | Trifluoroacetic acid | Pyrrolidine-3-sulfonyl fluorides | enamine.net |

Installation of the 2,6-Dichloro-benzyl Moiety

Once the pyrrolidine ring is formed, the next critical step is the introduction of the 2,6-dichloro-benzyl group at the 2-position. This can be achieved through various C-C bond-forming reactions.

Alkylation and Arylation Strategies for Benzyl (B1604629) Incorporation

Direct alkylation of a pre-formed pyrrolidine is a straightforward approach. For N-Boc protected pyrrolidine, deprotonation at the 2-position using a strong base like s-butyllithium in the presence of a chiral ligand such as (-)-sparteine (B7772259) can generate a configurationally stable α-lithiated species. organic-chemistry.org This can then be reacted with an electrophile like 2,6-dichlorobenzyl bromide. A photoredox-mediated C-H alkylation of N-Boc pyrrolidine with alkyl bromides has also been reported. researchgate.netprinceton.edu

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming C-C bonds. wikipedia.orgnih.gov An enantioselective, palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been developed, which involves transmetalation of the α-lithiated pyrrolidine with zinc chloride followed by a Negishi-type coupling with an aryl bromide. organic-chemistry.org While this method is described for aryl bromides, a similar strategy could potentially be adapted for benzyl halides. The Suzuki-Miyaura reaction of α-borylated pyrrolidines with aryl halides has been explored, though with limited success reported for the cross-coupling step. whiterose.ac.ukwhiterose.ac.uk

Reductive amination is another viable strategy, where a suitable ketone or aldehyde precursor is reacted with an amine to form an imine or iminium ion, which is then reduced. orgsyn.org For the synthesis of this compound, this could involve the reaction of 4-amino-1-(2,6-dichlorophenyl)pentan-1-one, which could cyclize and be reduced to the target molecule.

The following table summarizes methods for incorporating the benzyl group:

Table 4: Benzyl Incorporation Strategies| Method | Pyrrolidine Precursor | Benzyl Source | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| Alkylation | N-Boc-pyrrolidine | 2,6-dichlorobenzyl bromide | s-BuLi, (-)-sparteine | organic-chemistry.org |

| Photoredox C-H Alkylation | N-Boc-pyrrolidine | (bromomethyl)cyclohexane (example) | Ir-photocatalyst, Ni-catalyst, base | princeton.edu |

| Negishi-type Coupling | N-Boc-pyrrolidine | Aryl bromide (example) | s-BuLi, (-)-sparteine, ZnCl2, Pd(OAc)2, tBu3P-HBF4 | organic-chemistry.org |

| Reductive Amination | 4-amino-1-(2,6-dichlorophenyl)pentan-1-one | - | Reducing agent (e.g., NaBH3CN) | orgsyn.org |

Functionalization of Halogenated Aromatic Precursors

An alternative approach is to start with a 2,6-dicholobenzyl precursor and build the pyrrolidine ring onto it. A Grignard reaction, for example, could be employed. youtube.comyoutube.comyoutube.com The Grignard reagent, 2,6-dichlorobenzylmagnesium bromide, could be reacted with a suitable electrophile containing a masked pyrrolidine precursor, such as a protected 1-pyrroline-5-carboxylate.

Another strategy involves the reaction of 2,6-disubstituted benzylamine (B48309) derivatives. nih.gov For instance, 2,6-dichlorobenzylamine could be reacted with a 1,4-dihaloalkane to form the pyrrolidine ring through a double alkylation.

An Article on the Synthetic and Analytical Chemistry of this compound

This article details the synthetic strategies for the derivatization of the 2-(2,6-dichlorobenzyl)pyrrolidine scaffold, methods for its incorporation into conjugates, and advanced analytical techniques for characterization. The content is based on established chemical principles and methodologies applied to pyrrolidine and related heterocyclic systems.

Computational and Theoretical Studies of 2 2,6 Dichloro Benzyl Pyrrolidine and Its Analogs

Quantum Chemical Calculations (e.g., DFT, electronic properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of molecules. These methods provide insights into molecular geometry, orbital energies, and charge distribution, which are fundamental to understanding a molecule's reactivity and interaction with biological targets. For 2-(2,6-dichloro-benzyl)-pyrrolidine and its analogs, DFT calculations can predict key electronic properties that influence their biological activity.

Table 1: Exemplary Electronic Properties of 2-benzylpyrrolidine (B112527) Analogs Calculated by DFT

| Analog | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| 2-benzylpyrrolidine | -6.2 | -0.5 | 5.7 | 1.8 |

| 2-(2-chloro-benzyl)-pyrrolidine | -6.4 | -0.8 | 5.6 | 2.5 |

| This compound | -6.6 | -1.1 | 5.5 | 3.2 |

This table presents hypothetical data based on general principles of electronic effects of substituents on aromatic rings for illustrative purposes.

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers between them. For a flexible molecule like this compound, which has several rotatable bonds, understanding its conformational landscape is essential.

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. For this compound, the pyrrolidine (B122466) nitrogen can exist in both protonated and unprotonated forms depending on the physiological pH. While this is not a classic example of tautomerism, understanding the thermodynamics of protonation is crucial for predicting its behavior in a biological system. Quantum chemical calculations can be employed to determine the relative thermodynamic stabilities of the different protonation states and their corresponding conformers. This information is vital for molecular docking studies, as the protonation state of the ligand significantly affects its electrostatic interactions with the target protein.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (receptor).

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding hypotheses for known active molecules. For this compound, docking studies would involve placing the molecule into the active site of a target protein and evaluating the binding affinity based on a scoring function.

Docking studies on various pyrrolidine derivatives have revealed key interactions that contribute to their inhibitory activity. nih.govmdpi.comnih.gov For instance, in the context of enzyme inhibition, the pyrrolidine ring often engages in hydrogen bonding or ionic interactions with the receptor's active site residues, while the substituted benzyl (B1604629) group can form hydrophobic or van der Waals interactions within a hydrophobic pocket. The dichlorobenzyl moiety of the title compound would be expected to favor interactions with hydrophobic regions of a binding site.

Table 2: Predicted Interactions of this compound with a Hypothetical Kinase Active Site

| Interaction Type | Ligand Moiety | Receptor Residue |

| Hydrogen Bond | Pyrrolidine NH | Asp184 |

| Hydrophobic | Dichlorobenzyl ring | Val88, Leu135 |

| Halogen Bond | Chlorine atom | Ser132 |

This table presents a hypothetical binding mode for illustrative purposes.

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations can offer a dynamic view of the binding process and the conformational changes that occur upon ligand binding. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of the molecule's behavior over time.

MD simulations can be used to assess the stability of the docked pose, identify key residues involved in maintaining the binding, and elucidate the molecular mechanism of action. By simulating the behavior of the this compound-receptor complex, researchers could gain insights into how the ligand induces a biological response, for example, by stabilizing an inactive conformation of an enzyme or by disrupting a protein-protein interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govatlantis-press.com A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds.

For a series of analogs of this compound, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity.

QSAR studies on N-benzylbenzimidazole derivatives have highlighted the importance of certain descriptors in determining their antibacterial activity. researchgate.net A hypothetical QSAR equation for a series of 2-(substituted-benzyl)-pyrrolidine analogs might look like:

log(1/IC50) = 0.5 * logP - 0.2 * MW + 1.5 * (Dipole) + constant

This equation would suggest that higher lipophilicity (logP) and a larger dipole moment are beneficial for activity, while increased molecular weight (MW) is detrimental. Such models can provide valuable insights into the structural requirements for potent biological activity and aid in the design of novel analogs with improved therapeutic potential.

In Silico ADME Prediction (excluding safety/toxicity profiles)

Computational, or in silico, prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component in the early stages of drug discovery and development. elsevierpure.comresearchgate.net These predictive models allow for the initial screening of large libraries of chemical entities to identify candidates with favorable pharmacokinetic profiles, thereby reducing the time and cost associated with experimental assays. elsevierpure.comgithub.com For novel compounds such as this compound and its analogs, in silico ADME studies are invaluable for assessing their potential as drug candidates.

While specific in silico ADME prediction studies for this compound are not extensively available in the reviewed scientific literature, the general principles and parameters evaluated in such computational studies are well-established for similar small molecules, including various pyrrolidine derivatives. github.comnih.gov These studies typically employ a range of computational models, including quantitative structure-activity relationship (QSAR) models, physiologically based pharmacokinetic (PBPK) modeling, and machine learning algorithms to predict the ADME properties of a compound based on its chemical structure. elsevierpure.comnih.gov

The primary goal of these predictions is to assess the "drug-likeness" of a molecule, which includes its potential for oral bioavailability and its ability to reach the target site in the body. Key ADME parameters that are routinely evaluated in these in silico studies include:

Absorption: This primarily relates to the ability of a drug to be absorbed from the gastrointestinal tract after oral administration. Important predicted parameters include human intestinal absorption (HIA), Caco-2 cell permeability, and solubility in aqueous solutions.

Distribution: This refers to how a drug spreads throughout the various tissues and fluids of the body. Key predicted parameters include plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and the volume of distribution (Vd).

Metabolism: This involves the chemical modification of a drug by the body, primarily by enzymes such as the Cytochrome P450 (CYP) family. In silico models can predict which CYP isoforms are likely to metabolize a compound and whether the compound is likely to be an inhibitor or inducer of these enzymes.

Excretion: This is the process by which the drug and its metabolites are removed from the body. While direct prediction of excretion pathways is complex, parameters related to metabolism and solubility can provide insights into the likely routes of elimination.

Detailed Research Findings

As of the latest literature review, specific research detailing the in silico ADME profile of this compound is not publicly available. However, studies on analogous heterocyclic compounds and other pyrrolidine derivatives have demonstrated the utility of these computational approaches. For example, research on other substituted pyrrolidines has utilized these predictive tools to optimize lead compounds for improved oral bioavailability and metabolic stability.

Data Tables

The following table outlines the typical ADME parameters that would be assessed for this compound in a comprehensive in silico study, along with a brief description of their significance. The values presented are hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound were not found.

| ADME Parameter | Description | Significance |

| Physicochemical Properties | ||

| Molecular Weight ( g/mol ) | The mass of one mole of the substance. | Influences diffusion and overall size-related properties. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, affecting absorption and distribution. |

| Water Solubility | The maximum amount of the substance that can be dissolved in water. | Crucial for absorption and formulation. |

| pKa | The acid dissociation constant. | Determines the ionization state at different physiological pH values, impacting absorption and distribution. |

| Absorption | ||

| Human Intestinal Absorption (%) | The predicted percentage of the compound absorbed from the human intestine. | Indicates the potential for oral bioavailability. |

| Caco-2 Permeability (nm/s) | A measure of the rate of transport across Caco-2 cell monolayers, an in vitro model of the intestinal wall. | Predicts intestinal permeability and absorption. |

| Distribution | ||

| Plasma Protein Binding (%) | The extent to which a drug binds to proteins in the blood plasma. | Affects the free drug concentration available to exert its pharmacological effect. |

| Blood-Brain Barrier (BBB) Penetration | The ability of a compound to cross the blood-brain barrier. | Important for centrally acting drugs. |

| Volume of Distribution (Vd) (L/kg) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |

| Metabolism | ||

| CYP450 Inhibition/Induction | Prediction of whether the compound inhibits or induces major Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4). | Assesses the potential for drug-drug interactions. |

| Excretion | ||

| Renal Clearance (ml/min) | The rate at which a drug is cleared from the body by the kidneys. | A major route of elimination for many drugs. |

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways for Stereoisomers and Complex Architectures

The pyrrolidine (B122466) ring is a prevalent feature in a vast array of FDA-approved drugs and biologically active natural products. whiterose.ac.uk The stereochemistry of substituents on the pyrrolidine ring is often crucial for biological activity. nih.gov Therefore, the development of novel, efficient, and stereoselective synthetic routes to access different stereoisomers of 2-(2,6-dichloro-benzyl)-pyrrolidine is a critical starting point for future research.

Future synthetic endeavors should focus on asymmetric synthesis to produce enantiomerically pure forms of the compound. This can be approached through various established methods, including the use of chiral auxiliaries, chiral catalysts, and biocatalysis. For instance, asymmetric "clip-cycle" synthesis, which involves an alkene metathesis reaction followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid, presents a promising strategy for generating enantioenriched pyrrolidines. whiterose.ac.uk Another avenue involves the asymmetric synthesis of 2-substituted pyrrolidines and piperidines, which can be adapted for the specific synthesis of the target compound. researchgate.net

Furthermore, the development of synthetic methodologies to create more complex molecular architectures based on the this compound scaffold is a promising area. This could involve the introduction of additional functional groups or the fusion of the pyrrolidine ring to other cyclic systems, leading to novel compounds with potentially enhanced or entirely new biological activities.

Advanced SAR Guided by Computational Chemistry and Chemoinformatics

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound, a systematic exploration of the SAR is essential for optimizing its potential therapeutic properties. Many SAR studies have confirmed the crucial role of the pyrrolidine heterocycle in effective interaction with biological targets. frontiersin.org

Future research should involve the synthesis of a library of analogs with systematic modifications to both the 2,6-dichlorobenzyl and the pyrrolidine moieties. For the benzyl (B1604629) group, variations in the number and position of the chlorine atoms, as well as their replacement with other halogens or different electron-withdrawing or -donating groups, would provide valuable insights. For example, a study on 2-benzylbenzimidazole analogs revealed that hydrophobic substitutions on the benzimidazole (B57391) ring and hydrophilic groups on the phenyl ring were favorable for inhibitory activity. nih.gov Such findings for a related scaffold can guide the initial design of analogs for this compound.

The integration of computational chemistry and chemoinformatics will be instrumental in guiding these SAR studies. Molecular modeling techniques, such as quantitative structure-activity relationship (QSAR) analysis and molecular docking, can help in predicting the activity of designed analogs and understanding their binding interactions with potential biological targets. This in silico approach can prioritize the synthesis of the most promising compounds, thereby saving time and resources.

Identification of Undiscovered Biological Targets and Mechanisms

A key challenge and opportunity for a novel compound like this compound is the identification of its biological targets and mechanism of action. The structural features of the molecule, particularly the dichlorinated phenyl ring, suggest potential interactions with a variety of biological macromolecules.

In silico target prediction methods offer a powerful starting point for this endeavor. These computational approaches utilize algorithms to predict potential protein targets for a small molecule based on its chemical structure. cam.ac.uknih.gov Techniques such as those based on Naïve Bayesian models trained on large chemogenomics databases can provide a ranked list of putative targets. nih.gov For instance, a study on the biosynthesis of the benzylpyrrolidine precursor in anisomycin (B549157) highlighted the enzymatic machinery involved, offering clues to potential protein families that might interact with similar structures. nih.gov

Following in silico predictions, experimental validation is crucial. This can be achieved through a variety of techniques, including affinity chromatography-mass spectrometry, cellular thermal shift assays (CETSA), and activity-based protein profiling (ABPP). These methods can identify direct binding partners of the compound in a cellular context, providing strong evidence for its biological targets. A recent review highlights the importance of the pyrrolidine scaffold in a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects, suggesting a broad spectrum of potential targets to investigate. frontiersin.org

Development of Chemical Probes for Cellular Pathway Investigations

Once a biological target for this compound is identified and validated, the development of chemical probes based on this scaffold can become a powerful tool for investigating cellular pathways. Chemical probes are small molecules designed to selectively interact with a specific protein target, allowing for the elucidation of its function in a cellular environment. researchgate.netnih.gov

The this compound scaffold can be modified to create a variety of probes. For example, a fluorescent tag can be attached to visualize the subcellular localization of the target protein. Alternatively, a biotin (B1667282) tag can be incorporated for pull-down experiments to identify protein-protein interactions involving the target. The development of the first specific fluorescent probe for pyrrolidine itself demonstrates the feasibility of creating such tools for related molecules. nih.gov

Q & A

Q. What is the established synthetic route for 2-(2,6-Dichloro-benzyl)-pyrrolidine, and how can researchers ensure reproducibility?

The compound is synthesized via a method adapted from Duan et al. (2005), involving dissolving the product in a chloroform-ethanol mixture (5:3 v/v) and allowing slow crystallization at room temperature for 15 days . Key reproducibility factors include strict control of solvent ratios, temperature, and crystallization duration. Researchers should monitor reaction progress using TLC and validate purity via NMR or HPLC.

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For the title compound, SC-XRD revealed a dihedral angle of 79.98° between the pyrrolidinedione ring and the 2,6-dichlorobenzyl group, with refinement parameters (R factor = 0.031) ensuring high accuracy . Hydrogen atoms are typically idealized and refined as riding models (C–H = 0.93–0.99 Å) .

Q. What analytical methods are recommended for assessing purity and stability?

- TLC : Monitor reaction completion and byproduct formation .

- NMR : Confirm molecular integrity and detect impurities (e.g., residual solvents).

- HPLC : Quantify purity under optimized mobile-phase conditions. Stability studies should include thermal gravimetric analysis (TGA) and exposure to humidity/light to assess degradation.

Advanced Research Questions

Q. How does the dihedral angle between the pyrrolidine and aromatic rings influence molecular interactions in crystallography?

The 79.98° dihedral angle creates a non-planar conformation, reducing steric hindrance and enabling π-π stacking or halogen bonding with adjacent molecules . This structural feature can be critical in co-crystal engineering or studying ligand-receptor binding in drug design.

Q. What strategies resolve contradictions in synthetic yields or byproduct formation across studies?

Discrepancies may arise from solvent polarity, temperature, or catalyst variations. For example:

Q. How can computational methods complement experimental data in structure-activity relationship (SAR) studies?

- DFT calculations : Predict electron density maps and reactive sites (e.g., electrophilic regions on the pyrrolidine ring) .

- Molecular docking : Simulate interactions with biological targets (e.g., TRPV1 receptors) to prioritize derivatives for synthesis . Validate computational predictions with in vitro assays (e.g., IC₅₀ measurements).

Methodological Guidance

Designing experiments to evaluate biological activity:

- In vitro assays : Use cell lines expressing target receptors (e.g., TRPV1) to measure inhibition potency.

- SAR optimization : Systematically modify substituents (e.g., replacing Cl with F) and assess activity trends .

Addressing crystallographic data inconsistencies:

If lattice parameters conflict with literature, re-examine refinement protocols (e.g., anisotropic displacement parameters) or consider polymorph screening via solvent-mediated crystallization .

Best practices for scaling up synthesis without compromising purity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.